molecular formula C16H21NO4S B2506245 N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide CAS No. 1421504-52-0

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide

Cat. No.: B2506245
CAS No.: 1421504-52-0
M. Wt: 323.41
InChI Key: CWKAEWFSYFZVCM-UHFFFAOYSA-N
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Description

N-(Furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide is a synthetic chemical compound supplied for research and development purposes. As a benzenesulfonamide derivative featuring a furan-3-ylmethyl group and a 2-methoxyethyl side chain, this compound is of significant interest in several research areas. Its structural framework is commonly investigated in the context of medicinal chemistry for the design and synthesis of novel bioactive molecules. The distinct properties of the furan ring and the sulfonamide functional group make it a valuable intermediate for exploring structure-activity relationships (SAR), particularly in the development of potential enzyme inhibitors or receptor modulators. Research into similar sulfonamide-based structures has shown their relevance in studying various biological targets. This product is intended for use in laboratory research only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing proper personal protective equipment (PPE) and adhering to all relevant safety protocols in a controlled laboratory setting.

Properties

IUPAC Name

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-20-11-9-17(13-16-7-10-21-14-16)22(18,19)12-8-15-5-3-2-4-6-15/h2-7,10,14H,8-9,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWKAEWFSYFZVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=COC=C1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-3-ylmethylamine, which is then reacted with 2-methoxyethylamine under controlled conditions to form the intermediate. This intermediate is subsequently reacted with 2-phenylethanesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group would produce the corresponding amine.

Scientific Research Applications

Physical Properties

The compound exhibits a unique structure that contributes to its biological activity. Its sulfonamide group is known for various pharmacological effects, making it a candidate for drug development.

Medicinal Chemistry

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide has been investigated for its potential therapeutic effects, particularly as an anti-cancer agent. The furan moiety is often associated with biological activity, enhancing the compound's efficacy against certain types of cancer cells.

Case Study: Anti-Cancer Activity

Research has demonstrated that compounds containing furan and sulfonamide groups can inhibit tumor growth in vitro. A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Properties

The sulfonamide group is known for its antibacterial properties. Studies have shown that derivatives of sulfonamides can exhibit significant activity against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table summarizes the MIC values for this compound against selected bacterial strains, indicating its potential use as an antimicrobial agent.

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways related to cancer and inflammation. This inhibition could lead to reduced tumor growth and improved therapeutic outcomes.

Case Study: Enzyme Inhibition

In vitro studies have indicated that this compound effectively inhibits carbonic anhydrase, an enzyme linked to tumor progression . This inhibition can disrupt the pH regulation within tumors, leading to increased efficacy of other treatments.

Mechanism of Action

The mechanism by which N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide exerts its effects would depend on its specific application. In medicinal chemistry, for example, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamides

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents on Sulfonamide Nitrogen Key Structural Features Potential Applications
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide (Target) Furan-3-ylmethyl, 2-methoxyethyl Hybrid of aromatic (phenyl), heterocyclic (furan), and ether (methoxyethyl) groups Likely explored for enzyme inhibition or receptor modulation due to sulfonamide backbone
N-[4-(2-[[2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl)phenyl]-2-phenylethanesulfonamide Phenyl (para-substituted) Extended aromatic system with hydroxy-phenoxypropylaminoethyl chain Patent-listed for therapeutic applications (e.g., β-adrenergic receptor modulation)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Ethyl, 2-methoxyphenyl Simple alkyl (ethyl) and methoxy-substituted aromatic group Structural studies highlight sulfonamide bioactivity (antimicrobial, enzyme inhibition)
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-phenylethanesulfonamide 5-Acetylthiophen-2-yl ethyl Thiophene (sulfur-containing heterocycle) with acetyl group Potential antioxidant or metabolic activity due to thiophene’s electronic properties

Key Findings from Structural Comparisons:

Substituent Effects on Bioactivity: The furan-3-ylmethyl group in the target compound introduces an oxygen-containing heterocycle, which may enhance hydrogen-bonding interactions compared to sulfur-containing analogs like thiophene derivatives .

Aromatic vs. Heterocyclic Moieties :

  • Compounds with extended aromatic systems (e.g., para-substituted phenyl in ) may exhibit stronger π-π stacking interactions in biological targets, whereas furan or thiophene groups offer distinct electronic profiles for ligand-receptor binding .

Patent and Therapeutic Relevance :

  • The patent literature highlights sulfonamides with para-substituted phenyl groups as candidates for modulating adrenergic receptors. The target compound’s furan moiety could position it for similar applications but with altered selectivity.

Biological Activity

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-phenylethanesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H26N2O3SC_{19}H_{26}N_{2}O_{3}S, with a molecular weight of 362.5 g/mol. The structure features a furan ring, a methoxyethyl group, and a phenylethanesulfonamide moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC19H26N2O3SC_{19}H_{26}N_{2}O_{3}S
Molecular Weight362.5 g/mol
CAS Number953204-52-9

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.
  • Receptor Modulation : It may interact with various receptors, including those related to inflammation and pain signaling, thereby modulating physiological responses.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies suggest that compounds with similar structures can inhibit inflammatory pathways, which may be applicable to this sulfonamide derivative.
  • Antioxidant Properties : The furan moiety is often associated with antioxidant effects, which could contribute to cellular protection against oxidative stress.
  • Cytotoxicity : Preliminary studies have indicated potential cytotoxic effects against certain cancer cell lines, warranting further investigation into its anticancer properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or directly investigated this sulfonamide derivative:

  • In Vitro Studies : Research has shown that furan-containing compounds can exhibit significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms .
  • Animal Models : In vivo studies demonstrated that similar sulfonamide derivatives reduced inflammation in animal models of arthritis, suggesting potential therapeutic applications in chronic inflammatory diseases .
  • Comparative Analysis : A comparative study involving various sulfonamides highlighted the enhanced biological activity of those containing furan rings, indicating a structural correlation between furan substitution and increased potency against specific biological targets .

Summary of Findings

Study TypeFindings
In VitroInduced apoptosis in cancer cell lines
In VivoReduced inflammation in animal models
ComparativeEnhanced activity linked to furan-containing structures

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